4-{2,5-dimethyl-3-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-pyrrol-1-yl}-3-methylbenzoic acid
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Overview
Description
4-{2,5-DIMETHYL-3-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-PYRROL-1-YL}-3-METHYLBENZOIC ACID is a complex organic compound with a unique structure that combines a pyrrole ring, a benzoic acid moiety, and a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2,5-DIMETHYL-3-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-PYRROL-1-YL}-3-METHYLBENZOIC ACID typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Diazinane Ring: The diazinane ring is introduced through a condensation reaction between a suitable aldehyde and a urea derivative.
Coupling of the Pyrrole and Diazinane Rings: The pyrrole and diazinane rings are coupled using a cross-coupling reaction, such as the Suzuki or Stille coupling, under palladium catalysis.
Attachment of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrrole ring.
Reduction: Reduction reactions can occur at the carbonyl groups of the diazinane ring.
Substitution: Electrophilic aromatic substitution reactions can take place on the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidation of the methyl groups can yield carboxylic acids.
Reduction: Reduction of the carbonyl groups can produce alcohols.
Substitution: Substitution reactions can introduce various functional groups onto the benzoic acid moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{2,5-DIMETHYL-3-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-PYRROL-1-YL}-3-METHYLBENZOIC ACID is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-{2,5-DIMETHYL-3-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-PYRROL-1-YL}-BENZOIC ACID
- **4-{2,5-DIMETHYL-3-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-PYRROL-1-YL}-2-METHYLBENZOIC ACID
Uniqueness
The uniqueness of 4-{2,5-DIMETHYL-3-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-PYRROL-1-YL}-3-METHYLBENZOIC ACID lies in the specific arrangement of its functional groups. The presence of both the pyrrole and diazinane rings, along with the benzoic acid moiety, provides a unique combination of chemical properties that can be exploited for various applications.
Properties
Molecular Formula |
C19H17N3O5 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-[2,5-dimethyl-3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]pyrrol-1-yl]-3-methylbenzoic acid |
InChI |
InChI=1S/C19H17N3O5/c1-9-6-12(18(25)26)4-5-15(9)22-10(2)7-13(11(22)3)8-14-16(23)20-19(27)21-17(14)24/h4-8H,1-3H3,(H,25,26)(H2,20,21,23,24,27) |
InChI Key |
NSECBFFJWUIXNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)C(=O)O)C)C)C=C3C(=O)NC(=O)NC3=O |
Origin of Product |
United States |
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